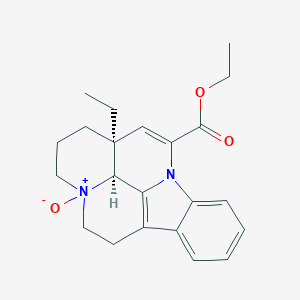
Vinpocetine N-Oxide
描述
Vinpocetine N-Oxide Description
Vinpocetine is a synthetic derivative of the alkaloid vincamine, which is extracted from the leaves of the Lesser Periwinkle plant (Vinca minor). It has been widely used in various countries for the treatment of cerebrovascular-related pathologies and has demonstrated neuroprotective effects in several clinical studies .
Synthesis Analysis
While the provided data does not include specific details on the synthesis of Vinpocetine N-Oxide, vinpocetine itself has been synthesized from vincamine since the late 1960s. The process of enhancing vinpocetine's oral bioavailability through solid lipid nanoparticles (SLNs) has been explored, indicating a potential method for improving the pharmacokinetic properties of vinpocetine and its derivatives .
Molecular Structure Analysis
Vinpocetine's molecular interactions have been studied through molecular docking approaches, revealing that it competes with nuclear factor erythroid 2-related factor-2 (Nrf2) for the Keap1-binding site, which may contribute to its pharmacological effects by modulating protein-protein interactions .
Chemical Reactions Analysis
Vinpocetine has been shown to exert neuroprotective effects by modulating various biochemical pathways. It inhibits oxidative stress-induced hepatotoxicity by targeting the Nrf2/HO-1 pathway , prevents dopamine (DA) and oxidative stress increase induced by toxins in the striatum , and reduces inflammatory hyperalgesia by inhibiting oxidative stress, cytokine production, and NF-κB activation . Additionally, vinpocetine blocks rat NaV1.8 tetrodotoxin-resistant sodium channels, which may contribute to its therapeutic effects .
Physical and Chemical Properties Analysis
Vinpocetine's physical and chemical properties have been manipulated to improve its bioavailability. For instance, solid lipid nanoparticles have been used to enhance its oral bioavailability, with studies showing significant increases in absorption when compared to vinpocetine solutions . Furthermore, cocrystallization has been employed as a strategy to improve the aqueous solubility and pharmacokinetic properties of vinpocetine .
Relevant Case Studies
Several case studies and clinical trials have been conducted to evaluate the efficacy of vinpocetine in various conditions. It has been studied for its potential in treating cognitive impairment and dementia, although the evidence for its beneficial effect remains inconclusive . In animal models, vinpocetine has shown promising results in ameliorating acute pancreatitis by modulating the Sirt1/Nrf2/TNF pathway and reducing oxidative stress, inflammation, and apoptosis . Additionally, vinpocetine has been identified as a prospective peripheral benzodiazepine receptor ligand, suggesting a role in regulating glial functions .
科学研究应用
Anti-Inflammatory and Analgesic Effects
Vinpocetine has demonstrated significant anti-inflammatory and analgesic effects. Studies reveal its ability to reduce inflammatory pain and neutrophil recruitment by targeting oxidative stress, cytokines, and NF-κB activation. These properties suggest vinpocetine as a potential therapeutic approach for inflammation and pain induced by bacterial components, particularly through its action on macrophages (Ruiz‐Miyazawa et al., 2015).
Neuroprotective Role
Vinpocetine exhibits a neuroprotective effect by suppressing microglial inflammation. It inhibits the production of inflammatory factors such as nitric oxide and cytokines in microglia, which are crucial in neuroinflammation. This property makes vinpocetine a potential agent for treating neuroinflammatory diseases (Zhao et al., 2011).
Application in Alzheimer's Disease
Studies have shown that vinpocetine can ameliorate memory and learning impairment in Alzheimer's disease models. It has antioxidative properties and can improve cognitive dysfunction in such conditions (Shekarian et al., 2020).
Vascular and Cardiac Applications
Vinpocetine has been found to have beneficial effects in vascular remodeling, atherosclerosis, and pathological cardiac remodeling. It works against high-fat-diet-induced atherosclerosis and attenuates injury-induced vascular remodeling, indicating its potential for cardiovascular disease treatment (Zhang & Li, 2018).
Protection Against Cerebral Ischemia-Reperfusion Injury
Vinpocetine protects against cerebral ischemia/reperfusion injury by targeting astrocytic connexin43 via the PI3K/AKT signaling pathway. This action reduces oxidative stress, inflammation, and apoptosis in brain tissues, highlighting its neuroprotective capacity in cerebral injuries (Zhao et al., 2020).
Modulating Pulmonary Vascular Response
Vinpocetine augments the pulmonary vasodilator response to inhaled nitric oxide in pulmonary hypertension models. This effect is achieved through the selective inhibition of phosphodiesterase 1, enhancing therapeutic efficacy without causing systemic vasodilation (Evgenov et al., 2006).
Hepatic Protection
Vinpocetine exhibits a protective effect against hepatic ischemia-reperfusion injury. It attenuates oxidative stress and inflammatory biomarkers, thereby protecting against liver damage. This suggests its potential in managing liver conditions (Zaki & Abdelsalam, 2013).
未来方向
Due to its excellent safety profile, increasing efforts have been put into exploring the novel therapeutic effects and mechanism of actions of vinpocetine in various cell types and disease models . These novel findings may facilitate the repositioning of vinpocetine for preventing or treating relevant disorders in humans .
属性
IUPAC Name |
ethyl (15S,19S)-15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-22-11-7-12-24(26)13-10-16-15-8-5-6-9-17(15)23(19(16)20(22)24)18(14-22)21(25)27-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCRKORMLQOQIJ-ZZNRJTPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14037524 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



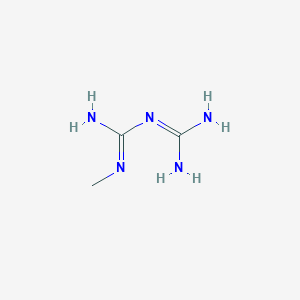
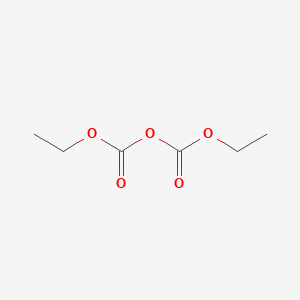
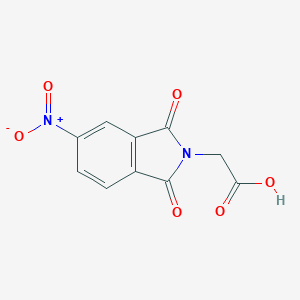
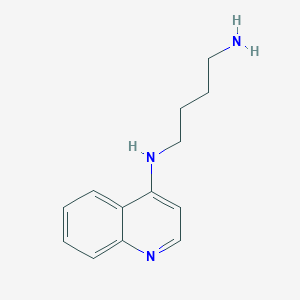
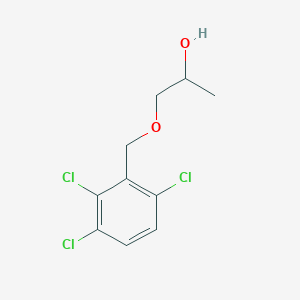
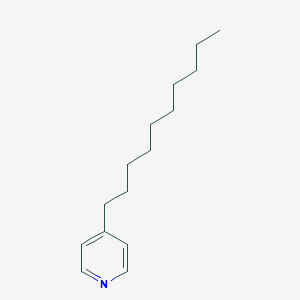
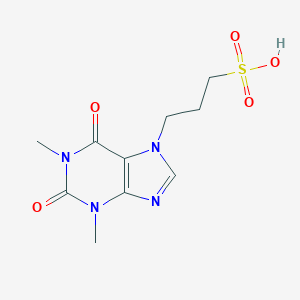

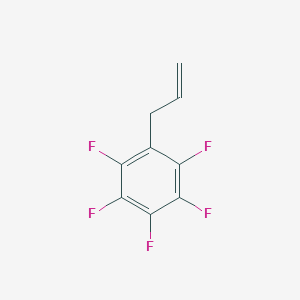
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
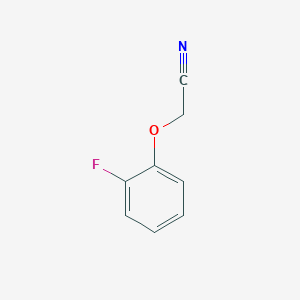
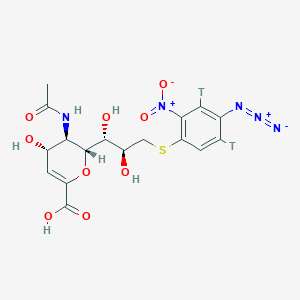
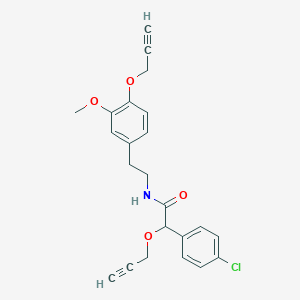
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)